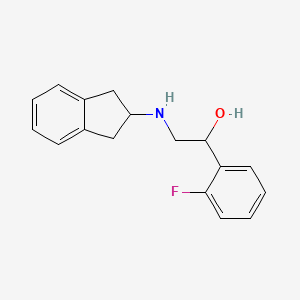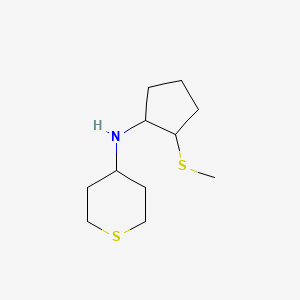![molecular formula C13H16ClNO B6629418 [(1R,4S)-4-[(4-chlorophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629418.png)
[(1R,4S)-4-[(4-chlorophenyl)methylamino]cyclopent-2-en-1-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,4S)-4-[(4-chlorophenyl)methylamino]cyclopent-2-en-1-yl]methanol is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as CP-55940 and belongs to the class of cannabinoids. It is a synthetic compound that mimics the effects of natural cannabinoids found in the cannabis plant.
Mecanismo De Acción
[(1R,4S)-4-[(4-chlorophenyl)methylamino]cyclopent-2-en-1-yl]methanol acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes, including pain, inflammation, and mood. This compound binds to the cannabinoid receptors in the brain and nervous system, which leads to the activation of various signaling pathways. This activation results in the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the analgesic and anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve mood, and reduce seizures in animal models. It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(1R,4S)-4-[(4-chlorophenyl)methylamino]cyclopent-2-en-1-yl]methanol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it ideal for research purposes. It is also a potent compound that can produce significant effects at low doses. However, there are also some limitations to its use in lab experiments. It has a short half-life, which means that its effects may not be long-lasting. It is also a complex compound that requires specialized expertise to synthesize and study.
Direcciones Futuras
There are several future directions for the study of [(1R,4S)-4-[(4-chlorophenyl)methylamino]cyclopent-2-en-1-yl]methanol. One area of research is the development of more potent and selective compounds that can target specific cannabinoid receptors in the brain and nervous system. Another area of research is the study of the long-term effects of this compound on the brain and nervous system. This will help to determine its safety and efficacy for use in the treatment of various neurological disorders. Finally, there is a need for more clinical trials to evaluate the therapeutic potential of this compound in humans.
Métodos De Síntesis
[(1R,4S)-4-[(4-chlorophenyl)methylamino]cyclopent-2-en-1-yl]methanol is synthesized using a multi-step process. The first step involves the synthesis of a key intermediate, which is then subjected to further reactions to yield the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
[(1R,4S)-4-[(4-chlorophenyl)methylamino]cyclopent-2-en-1-yl]methanol has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. It has also been studied for its potential use in the treatment of various neurological disorders, such as multiple sclerosis, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
[(1R,4S)-4-[(4-chlorophenyl)methylamino]cyclopent-2-en-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-12-4-1-10(2-5-12)8-15-13-6-3-11(7-13)9-16/h1-6,11,13,15-16H,7-9H2/t11-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVMEVYHWWTATA-WCQYABFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1NCC2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@H]1NCC2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Fluoro-5-[(6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B6629338.png)
![2-N,2-N-dimethyl-4-N-[1-(oxan-4-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B6629351.png)
![3-chloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6629359.png)
![N-[1-(5-fluoropyridin-3-yl)ethyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B6629374.png)
![[(1R,4S)-4-[(2-fluorophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629382.png)
![N-[(3-methylpyridin-2-yl)methyl]-1-phenylpiperidin-4-amine](/img/structure/B6629390.png)

![[2-[[(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]amino]cyclopentyl]methanol](/img/structure/B6629401.png)
![[2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol](/img/structure/B6629407.png)

![7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B6629415.png)


![[2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol](/img/structure/B6629443.png)
